2-Cyclohexylpropane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-cyclohexylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
GGNZEGFYNBRTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexylpropane 1 Sulfonamide and Its Derivatives
Direct Synthesis Approaches to Sulfonamide Formation
The formation of the sulfonamide bond is the cornerstone of synthesizing 2-Cyclohexylpropane-1-sulfonamide. This can be achieved through various methods that unite the amine and sulfonyl components.
Sulfonylation Reactions of Cyclohexyl-containing Amines
The most traditional and widely practiced method for forming sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For the synthesis of the target molecule, this would involve reacting 2-cyclohexylpropan-1-amine (B1355304) with a suitable sulfonylating agent.
A classic approach involves the direct sulfonylation of cyclohexylamine (B46788) with agents like sulfur trioxide. google.com This method, while effective for producing the amine salt precursor cyclohexylamine cyclohexylsulfamate, highlights the fundamental reaction between a cyclohexyl-containing amine and a sulfur(VI) electrophile. google.com The primary challenge in such reactions is controlling reactivity to prevent the formation of by-products like bis(cyclohexylamino)sulfone. google.com
More contemporary, transition-metal-free strategies have been developed for the sulfonylation of C-H bonds adjacent to a nitrogen atom. One such method employs N-Iodosuccinimide (NIS) to facilitate the regioselective oxidative sulfonylation of C-H bonds positioned beta to the nitrogen in tertiary cyclic amines. nih.govnih.gov This process installs an enaminyl sulfone functionality and has been shown to be effective for N-cyclohexyl substituted amines. nih.gov While this applies to tertiary amines, the principle of activating a C-H bond for sulfonylation represents a modern alternative to the classic amine/sulfonyl chloride condensation.
Recent advances have focused on expanding the toolkit for C-N bond formation to create sulfonamides, addressing challenges like the lower nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com These strategies include copper-catalyzed cross-coupling reactions of amines with sulfonyl-containing partners. thieme-connect.com
Strategies for Constructing the Propane-1-sulfonamide (B152785) Moiety
The synthesis of the propane-1-sulfonamide portion of the molecule requires specific precursors that can be readily functionalized. A common and effective starting material for this purpose is 3-chloropropane sulfonyl chloride. This compound contains the three-carbon chain and the sulfonyl chloride group necessary for reaction with an amine, along with a terminal chloro group that can be used for further modifications or, in some cases, is a precursor to the desired alkyl chain.
One patented process details a three-step synthesis to create a related compound, cyclopropyl (B3062369) sulfonamide, which begins with the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine. google.comgoogle.com This initial step forms N-tert-butyl-(3-chloro)propyl sulfonamide, demonstrating a direct and efficient method for constructing the core N-propane-sulfonamide linkage. google.comgoogle.com
Another versatile reagent for introducing a sulfonated propane (B168953) chain is 1,3-propane sultone. This cyclic sulfuric acid ester is highly reactive and can undergo ring-opening reactions with nucleophiles. utwente.nl For instance, it can react with hydroxyl groups on polymers to introduce propyl sulfonic acid moieties. utwente.nl In a similar fashion, it could be reacted with a suitable nucleophile to generate the propane-sulfonyl precursor needed for the final amidation step.
The table below summarizes key strategies for forming the sulfonamide and its core components.
| Method | Reactants | Key Features | Reference |
| Classical Sulfonylation | 2-Cyclohexylpropan-1-amine, Sulfonyl Chloride | Standard, widely used method with a base catalyst. | nih.gov |
| Direct Sulfonylation | Cyclohexylamine, Sulfur Trioxide | Forms a precursor amine salt; requires control to avoid by-products. | google.com |
| Oxidative C-H Sulfonylation | N-Cyclohexyl tertiary amine, Sodium Sulfinate, NIS | Transition-metal-free; regioselective at the β-position. | nih.govnih.gov |
| Sulfonamide Construction | 3-Chloropropane sulfonyl chloride, Amine | Direct formation of the N-(chloropropyl)sulfonamide linkage. | google.comgoogle.com |
| Sultone Ring-Opening | 1,3-Propane Sultone, Nucleophile | Introduces the sulfopropyl group onto a substrate. | utwente.nl |
Stereochemical Control in this compound Synthesis
The "2-Cyclohexylpropane" portion of the target molecule's name indicates the presence of a stereocenter at the second carbon of the propane chain. The synthesis of a single enantiomer of this compound requires stereoselective methods.
Diastereoselective and Enantioselective Synthetic Pathways
Achieving stereocontrol in the synthesis of chiral sulfonamides is a significant area of research. Enantioselective synthesis can be accomplished through various catalytic methods. For example, palladium-catalyzed enantioselective addition of arylboronic acids to seven-membered cyclic N-sulfonyl imines has been shown to produce chiral cyclic sulfonamides with excellent yields and enantiomeric excesses (up to 99% ee). rsc.org Similarly, palladium-catalyzed N-allylation reactions have been used to create N-C axially chiral sulfonamides. nih.gov These catalytic systems, which employ chiral ligands to induce asymmetry, could be adapted to reactions involving prochiral precursors to this compound.
Another approach involves a 1,2-chirality transfer. This conceptually novel method has been used to create enantiomerically enriched bicyclic cyclopropane (B1198618) derivatives. nih.govresearchgate.net The process relies on the influence of a pre-existing stereocenter to direct the formation of a new one, after which the original center is destroyed, effectively transferring the chiral information. nih.gov Such a strategy could be envisioned where a chiral precursor is used to set the stereochemistry at the C2 position of the propane chain.
The table below outlines some stereoselective approaches applicable to the synthesis of chiral sulfonamides.
| Stereoselective Method | Description | Potential Application | Reference |
| Pd-Catalyzed Asymmetric Addition | Enantioselective addition of boronic acids to N-sulfonyl imines using a chiral palladium catalyst. | Synthesis of an enantiomerically enriched sulfonamide from a prochiral imine precursor. | rsc.org |
| Pd-Catalyzed N-Allylation | Creation of N-C axial chirality through enantioselective allylation of secondary sulfonamides. | Establishing chirality in related complex sulfonamide structures. | nih.gov |
| 1,2-Chirality Transfer | A stereocenter in the reactant directs the formation of a new stereocenter, followed by removal of the original. | A multi-step pathway to transfer chirality from a known precursor to the target C2 center. | nih.govresearchgate.net |
| Stereoselective Cyclopropanation | Use of chiral reagents or catalysts to control the stereochemistry of cyclopropane ring formation. | While for cyclopropanes, the principles of using chiral auxiliaries (e.g., Charette cyclopropanation) are broadly applicable. | nih.gov |
Chiral Pool Synthesis and Auxiliary-Mediated Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com For the synthesis of (R)- or (S)-2-Cyclohexylpropane-1-sulfonamide, one could hypothetically start from a chiral amino acid such as L-Valine or L-Leucine, which possess a similar branched alkyl structure. A multi-step sequence involving reduction, conversion of the amino group, and attachment of the cyclohexyl moiety could yield the required enantiopure 2-cyclohexylpropan-1-amine precursor, whose stereochemistry is pre-defined by the starting material. youtube.com The main limitation of this approach is that a suitable starting material must be identifiable within the target structure. youtube.com
Auxiliary-mediated synthesis involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach could be applied by attaching a chiral auxiliary to the amine precursor of this compound to direct the alkylation that forms the chiral center, or to control a conjugate addition to a suitable α,β-unsaturated precursor.
Advanced Synthetic Transformations Involving this compound Scaffolds
Once synthesized, the this compound scaffold is not necessarily an endpoint. The sulfonamide group, often regarded as a stable and somewhat inert functional group, can be activated for further synthetic transformations, allowing for late-stage functionalization and diversification. researchgate.net
One innovative strategy involves the conversion of primary sulfonamides into N-sulfonylimines, which can then be used in further reactions. researchgate.net More advanced methods have demonstrated that secondary sulfonamides can undergo reductive cleavage. This allows the robust sulfonamide to be used as a synthetic handle that can be converted into a sulfonyl radical intermediate, which can then be combined with various alkene fragments to forge new C-S bonds. researchgate.net
Photoredox catalysis has also emerged as a powerful tool for sulfonamide synthesis and modification. domainex.co.uk These light-mediated reactions can enable transformations under mild conditions, such as the synthesis of sulfonamides from carboxylic acids or the conversion of alcohols to sulfinates, which are key intermediates for a range of sulfur-containing compounds. domainex.co.uk
Furthermore, the sulfonamide nitrogen can be a site for further reactions. A modular two-step route has been developed to convert sulfonamide-related precursors into sulfondiimidamides, which are aza-analogs of sulfones, via a hypervalent iodine-mediated amination. acs.org This demonstrates the potential to transform the sulfonamide group itself into a more complex functional group, which can be of interest in medicinal chemistry. acs.org
Cross-Coupling Reactions Utilizing Sulfonamide Derivatives
Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The use of sulfonamide derivatives as coupling partners has expanded the scope of these transformations.
Recent advancements have demonstrated the utility of nickel catalysis in the Kumada cross-coupling of benzylic sulfonamides. These reactions provide a novel method for the formation of C(sp³)–C(sp³) bonds, which are traditionally challenging to construct. The process typically involves the reaction of a benzylic sulfonamide with a Grignard reagent in the presence of a nickel catalyst.
The scope of this transformation is broad, encompassing both acyclic and cyclic sulfonamide precursors, leading to the formation of highly substituted acyclic fragments. Preliminary studies suggest that these reactions can proceed through a stereospecific mechanism, allowing for diastereoselective synthesis. The proposed catalytic cycle involves the reduction of a nickel(II) precatalyst to an active Ni(0) species, followed by oxidative addition of the benzylic sulfonamide to form a Ni(II) intermediate. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the cross-coupled product and regenerates the Ni(0) catalyst.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | NiCl2(dppp) | nih.govrsc.orgorganic-chemistry.org |
| Grignard Reagent | Aryl or Alkyl-MgX | nih.govrsc.orgorganic-chemistry.org |
| Solvent | Ethereal solvents (e.g., THF, Et2O) | nih.govrsc.org |
| Temperature | Room temperature to reflux | nih.govrsc.org |
The development of stereospecific carbon-carbon bond-forming reactions is crucial for the synthesis of enantiomerically pure compounds. In the context of sulfonamides, a convenient route for the stereospecific synthesis of α-C-chiral primary sulfonamides has been developed. nih.gov This method involves the synthesis of α-chiral sulfinates from readily available precursors, which are then treated with hydroxylamine (B1172632) sulfonate in an aqueous solution. nih.gov This transformation proceeds with retention of stereochemical purity, providing access to a variety of α-C-chiral primary sulfonamides in good yields. nih.gov
The stereospecificity of carbon-sulfur bond formation has also been a key area of investigation, particularly in biosynthetic pathways such as in the formation of penicillin. rsc.org While not a direct C-C bond formation, the principles of stereocontrol in the formation of related sulfur-containing heterocycles provide valuable insights for synthetic chemists.
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion (FGI) and derivatization are fundamental strategies in organic synthesis, allowing for the modification of existing molecules to access new analogs. For sulfonamides, these strategies are employed to introduce diversity and fine-tune the properties of the final compounds. nih.govnih.gov
A classical approach to synthesizing sulfonamides involves the reaction of sulfonyl chlorides with primary or secondary amines. nih.gov The synthesis of the key intermediate aniline (B41778) LASSBio-1448, which contains a phenyl sulfonamide fragment, was achieved through a series of functional group interconversions. nih.gov This intermediate was then further derivatized by reacting with various functionalized anhydrides to produce a library of imide N-phenyl sulfonamide derivatives. nih.gov
Another common derivatization involves the reduction of a nitro group to an amine. For instance, nitrophthalimide N-phenyl sulfonamide derivatives were converted to their corresponding aminophthalimide analogs via reduction with iron powder in the presence of ammonium (B1175870) chloride. nih.gov These examples highlight how established FGI reactions can be effectively applied to the synthesis of complex sulfonamide derivatives. A novel strategy has also been reported for the net SO2-insertion into the C–N bond of primary amines, providing a direct route to primary sulfonamides without pre-activation. chemrxiv.org
Novel Synthetic Routes and Method Development for Substituted Cyclohexylsulfonamides
The development of novel synthetic routes is essential for improving efficiency, expanding substrate scope, and adhering to the principles of modern organic synthesis.
One-Pot and Multi-Component Reaction Approaches
One-pot and multi-component reactions (MCRs) have emerged as powerful strategies for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. Several such methods have been developed for the synthesis of sulfonamides.
One notable one-pot procedure involves the synthesis of sulfonamides from thiols using N-chlorosuccinimide (NCS). organic-chemistry.org In this method, the thiol is first oxidized in situ to the corresponding sulfonyl chloride, which is then reacted with an amine in the same pot to afford the desired sulfonamide. organic-chemistry.org This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.
Another innovative one-pot method allows for the synthesis of diaryl sulfonamides through a sequential iron- and copper-catalyzed process. thieme-connect.comthieme.de This reaction involves the para-selective iodination of an activated arene with N-iodosuccinimide (NIS) catalyzed by an iron triflimide super Lewis acid, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com
MCRs offer an even higher degree of convergence. A palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids has been reported for the synthesis of α-arylamines. organic-chemistry.org Furthermore, a sustainable, copper-catalyzed multicomponent synthesis of sulfonamides has been developed using triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent. rsc.org Ketenimine sulfonamide conjugates have also been synthesized via a highly atom-economical and stereoselective three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. acs.org An electrochemical one-pot multicomponent reaction has also been established for the synthesis of enaminyl sulfonate esters from alkylamines, SO2, and alcohols. acs.org
| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| One-Pot from Thiols | Thiol, Amine, NCS | Room Temperature | Alkyl/Aryl Sulfonamides | organic-chemistry.org |
| One-Pot C-H Amination | Activated Arene, Sulfonamide, NIS | Fe(NTf2)3, CuI | Diaryl Sulfonamides | thieme-connect.com |
| Three-Component | Sulfonamide, Aldehyde, Arylboronic Acid | Palladium Catalyst | α-Arylamines | organic-chemistry.org |
| Multi-Component | Triarylbismuthine, Nitro Compound, Na2S2O5 | Copper Catalyst, Deep Eutectic Solvent | Aryl Sulfonamides | rsc.org |
| Three-Component | DMAD, Aryl Sulfonamide, Isocyanide | Room Temperature | Ketenimine Sulfonamide Conjugates | acs.org |
| Electrochemical Multi-Component | Alkylamine, SO2, Alcohol | Quasidivided cell, constant current | Enaminyl Sulfonate Esters | acs.org |
Green Chemistry Principles in Synthesis of Sulfonamide Analogues
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of sulfonamide synthesis, several environmentally benign approaches have been reported.
A facile and eco-friendly synthesis of sulfonamides has been described that takes place in water under dynamic pH control. nih.gov This method utilizes equimolar amounts of the amino compound and the arylsulfonyl chloride, omitting the need for organic bases. The product isolation is straightforward, involving only filtration after acidification, and often provides excellent yields and purity without the need for further purification.
Another green approach is the use of deep eutectic solvents (DESs) as a reaction medium for the multicomponent synthesis of sulfonamides. rsc.org DESs are biodegradable and have low toxicity, offering a sustainable alternative to volatile organic compounds (VOCs). The use of a DES in the copper-catalyzed reaction of triarylbismuthines, nitro compounds, and sodium metabisulfite not only provides an environmentally friendly reaction medium but also simplifies the workup, as the bismuth salt byproducts can be easily removed by precipitation with water. rsc.org
The development of catalytic systems based on earth-abundant metals is another key aspect of green chemistry. The one-pot synthesis of diaryl sulfonamides using iron and copper catalysts is a prime example, avoiding the use of more precious and toxic heavy metals. thieme-connect.comthieme.de
Spectroscopic and Structural Characterization of 2 Cyclohexylpropane 1 Sulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of organic molecules like 2-Cyclohexylpropane-1-sulfonamide. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the splitting patterns in ¹H NMR reveal neighboring protons.
In the ¹H NMR spectrum of this compound, the protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet in the downfield region. The aliphatic protons of the cyclohexyl and propane (B168953) moieties would appear in the upfield region, generally between 0.9 and 3.5 ppm. The protons on the carbon atom alpha to the sulfonyl group (C1 of the propane chain) are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the SO₂ group.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbon atom attached to the sulfonamide group (C1) would be significantly downfield compared to the other aliphatic carbons. General chemical shift ranges for sulfonamides have been established in various studies rsc.orgnih.gov. Based on data from analogous structures and established chemical shift principles, a representative NMR dataset for this compound can be predicted illinois.edupdx.eduspectrabase.comcsustan.edu.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -SO₂NH₂ | ~4.7 (broad singlet) | - |
| -SO₂-C H₂(1) | ~3.1 (doublet) | ~55-60 |
| -CH₂-C H(2) | ~2.0 (multiplet) | ~35-40 |
| -CH-C H₃(3) | ~1.0 (doublet) | ~15-20 |
| Cyclohexyl-C H(1') | ~1.8 (multiplet) | ~40-45 |
| Cyclohexyl-C H₂(ax,eq) | ~1.1-1.7 (multiplets) | ~25-35 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. nih.govyoutube.comresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY spectra would show correlations between the protons on C1, C2, and C3 of the propane chain, establishing the propyl fragment. It would also reveal the intricate coupling network within the cyclohexyl ring, confirming its structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). columbia.edu This technique allows for the unambiguous assignment of the carbon signals in the ¹³C spectrum based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.1 ppm would show a cross-peak with the carbon signal at ~55-60 ppm, assigning them both to the C1 position. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for connecting the molecular fragments by showing correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu Key HMBC correlations would include:
A cross-peak between the C1 protons and the C2 carbon, further confirming the propane chain.
Correlations between the C2 proton and the C1' carbon of the cyclohexyl ring, which definitively establishes the connection point between the propane and cyclohexyl moieties.
A correlation between the C1 protons and the C3 methyl carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is highly effective for identifying the key functional groups in this compound. The sulfonamide group has several distinct absorption bands. rsc.orgresearchgate.net Studies on various sulfonamides show characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds. rsc.orgresearchgate.net
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | Symmetric Stretch | ~3350 - 3250 | Medium |
| C-H (Aliphatic) | Stretch | ~2960 - 2850 | Strong |
| S=O (Sulfonamide) | Asymmetric Stretch | ~1320 - 1310 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | ~1155 - 1143 | Strong |
| S-N (Sulfonamide) | Stretch | ~915 - 895 | Medium |
Raman Spectroscopy for Polymorph Discrimination
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical science. Different polymorphs can have different physical properties. Raman spectroscopy is a powerful, non-destructive technique for distinguishing between these forms. nih.gov The Raman spectrum is sensitive to the molecular vibrations within the crystal lattice. Subtle changes in intermolecular interactions and molecular conformation between different polymorphs result in detectable shifts in the frequencies and intensities of the Raman bands, providing a unique fingerprint for each crystalline form.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. mdpi.comacs.org It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm).
For this compound, the molecular formula is C₉H₁₉NO₂S. The calculated monoisotopic mass for the protonated molecule, [M+H]⁺, is 206.1215. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield a measured m/z value that matches this theoretical value with very low error. This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular structure of this compound.
Molecular Conformation and Packing Analysis
A crystal structure determination for this compound would reveal its molecular conformation. This includes the specific spatial arrangement of the cyclohexyl ring relative to the propane-1-sulfonamide (B152785) moiety. Key parameters such as bond lengths, bond angles, and torsion angles would be elucidated, defining the geometry of the molecule in the solid state. For instance, the orientation of the cyclohexyl group (e.g., chair conformation) and its connection to the propyl chain would be precisely described.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry operations within the unit cell. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.3 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15.8 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between 'b' and 'c' axes. |
| β (°) | 90 | Angle between 'a' and 'c' axes. |
| γ (°) | 90 | Angle between 'a' and 'b' axes. |
| Volume (ų) | 2041.6 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic study.
Chiral Analysis and Stereochemical Characterization
The presence of a chiral center at the second carbon of the propane chain in this compound means that it can exist as a pair of enantiomers. Chiral analysis is essential to separate, identify, and quantify these stereoisomers.
Methods for Determining Enantiomeric Excess (e.g., Chiral High-Performance Liquid Chromatography)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. cam.ac.uk This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For this compound, a typical method development would involve screening various CSPs (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the two enantiomers. cam.ac.uk The detector response for each enantiomer would then be used to calculate the enantiomeric excess.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Illustrative Condition | Purpose |
| Column | Chiralpak® AD-H | Chiral Stationary Phase for enantioseparation. |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at 220 nm | Wavelength for detecting the compound. |
| Column Temp. | 25 °C | To ensure reproducible results. |
| Retention Time (R-enantiomer) | 8.5 min (Hypothetical) | Time taken for the R-enantiomer to elute. |
| Retention Time (S-enantiomer) | 10.2 min (Hypothetical) | Time taken for the S-enantiomer to elute. |
Note: This table presents a hypothetical set of conditions for illustrative purposes, as no specific method for this compound has been published.
Absolute Configuration Assignment
Determining the absolute configuration (R or S) of each enantiomer is a critical aspect of stereochemical characterization. While X-ray crystallography of a single enantiomer (or a derivative with a known stereocenter) is a definitive method, other techniques are also employed. One common approach involves the use of chiral derivatizing agents followed by Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting the chiral sulfonamide with a chiral agent of known absolute configuration, a pair of diastereomers is formed. The differences in the NMR spectra of these diastereomers can then be used to deduce the absolute configuration of the original enantiomers.
Computational and Theoretical Studies on 2 Cyclohexylpropane 1 Sulfonamide and Analogues
Molecular Mechanics and Conformational Analysis
Molecular mechanics is a computational method used to estimate the potential energy of a molecule as a function of its atomic coordinates. This approach is instrumental in conformational analysis, which seeks to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.
For sulfonamides, conformational preferences are a key determinant of their biological and physical properties. acs.org Studies on various sulfonamide derivatives have shown that the rotational barrier around the S-N bond and the geometry at the nitrogen atom are critical factors. acs.org For many arylsulfonamides, two distinct dihedral angles dictate the conformational preferences. researchgate.net
Furthermore, the sulfonamide group itself has preferred conformations. The amino group of the sulfonamide can adopt different orientations relative to the sulfonyl group. For instance, in many benzenesulfonamides, the amino group lies perpendicular to the benzene (B151609) plane, with the amino hydrogens eclipsing the oxygen atoms. mdpi.com However, the presence of bulky substituents can alter this preference. mdpi.com For 2-Cyclohexylpropane-1-sulfonamide, the bulky cyclohexylpropyl group would likely influence the torsional angles around the S-C and S-N bonds, leading to specific low-energy conformations that would be crucial for its interaction with biological targets.
Quantum chemical methods have been employed to study the conformational and electronic properties of various sulfonamides. nih.gov For instance, calculations on sulfanilamide (B372717) have predicted the existence of multiple conformers depending on the orientation of the p-amino and amide groups. nih.gov While gas-phase calculations may predict one conformer to be the most stable, the inclusion of solvent effects can alter this preference. nih.gov
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of molecules. nih.gov DFT has been extensively used to study the chemical reactivity and electronic structure of organic compounds, including sulfonamides. nih.govresearchgate.net
DFT calculations can determine the electronic structure of a molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
For sulfonamide antibiotics, DFT studies have been used to investigate their electronic structures in both the ground and excited states. researchgate.net These studies have shown that the inter-ring bonds can have low energy, suggesting they are potential sites for cleavage during degradation processes. researchgate.net In the context of this compound, DFT calculations could identify the most reactive sites within the molecule, such as the sulfonamide group or specific C-H bonds on the cyclohexane (B81311) or propane (B168953) moieties. The frontier molecular orbital (FMO) analysis is a useful property to determine molecular reactivity and electronic structure, as well as providing information on electronic transitions within molecules. nih.gov
DFT calculations can also be used to simulate various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govnih.gov These simulations are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data. nih.govnih.gov
For newly synthesized sulfonamide derivatives, simulated IR, 1H NMR, and 13C NMR spectra have shown good agreement with experimental results, helping to confirm their structures. nih.govnih.govnih.gov For this compound, DFT-based simulations could predict its characteristic vibrational frequencies and chemical shifts, aiding in its identification and characterization. For example, the S-N stretching vibration is a key indicator of sulfonamide formation. nih.gov
Molecular Docking Simulations for Biological Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govacs.org This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target.
For sulfonamide derivatives, molecular docking has been instrumental in understanding their interactions with various protein targets, such as carbonic anhydrase, dihydropteroate (B1496061) synthase (DHPS), and tubulin. nih.govutrgv.edunih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. utrgv.eduresearchgate.net
In the case of this compound, its bulky and hydrophobic cyclohexylpropyl group would likely favor binding to proteins with corresponding hydrophobic pockets. The sulfonamide group is a key pharmacophore that can form hydrogen bonds with protein residues and coordinate with metal ions in the active site of metalloenzymes. utrgv.eduresearchgate.net Molecular docking studies could predict the binding pose of this compound in the active site of various potential target proteins, providing insights into its potential biological activity. The binding affinity, often expressed as a docking score or binding energy, can be used to rank potential derivatives. nih.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govdiscoveryjournals.org Ligand-based virtual screening, which searches for molecules similar to a known active compound, and structure-based virtual screening, which docks candidate molecules into a protein target, are common approaches. utrgv.edunih.gov
Starting with the this compound scaffold, virtual screening could be employed to identify derivatives with potentially enhanced activity. By modifying the cyclohexyl or propane moieties or by substituting the hydrogens on the sulfonamide nitrogen, libraries of virtual compounds can be generated. These libraries can then be screened against a specific protein target using molecular docking to identify derivatives with improved predicted binding affinities and favorable interaction profiles. nih.govutrgv.edu This approach has been successfully used to identify novel sulfonamide inhibitors for various enzymes. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules. For sulfonamide-based compounds, MD simulations provide critical insights into their behavior at the molecular level, particularly their flexibility and interactions with biological targets like proteins. nih.gov
The biological function of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. MD simulations allow researchers to explore the conformational landscape of sulfonamide analogues and to assess the stability of their complexes with proteins.
Studies on various sulfonamide derivatives binding to proteins, such as myoglobin (B1173299) or the FK506-binding protein 12 (FKBP12), reveal that the stability of the protein-ligand complex is governed by a network of interactions. These interactions often include hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and amino acid residues in the protein's binding pocket. For instance, the sulfonamide oxygens are considered a key binding motif, often engaging in highly conserved interactions with the protein backbone.
The stability of such complexes can be quantified by monitoring the Root-Mean-Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable complex will typically exhibit low RMSD values, indicating that the ligand remains securely bound in the active site. The binding affinity, which indicates the strength of the interaction, has been determined for various sulfonamide-protein complexes, with binding constants often in the micromolar to nanomolar range. nih.gov
Table 1: Representative Binding Affinities for Sulfonamide Analogue-Protein Complexes
| Sulfonamide Analogue | Protein Target | Binding Constant (Ka) |
|---|---|---|
| Sulfamethazine | Myoglobin | 5.36 x 104 M-1nih.gov |
| Sulfadiazine | Myoglobin | 3.23 x 104 M-1nih.gov |
| Bicyclic Sulfonamide 1 | FKBP12 | 3.85 x 108 M-1 (KD = 2.6 nM) |
This table presents illustrative data from studies on sulfonamide analogues to represent the typical binding affinities observed.
Root-Mean-Square Fluctuation (RMSF) analysis is performed on the trajectory generated from an MD simulation to identify the parts of the protein structure that are fluctuating from their mean position. When a ligand like a sulfonamide analogue binds to a protein, it can alter the flexibility of the surrounding amino acid residues.
RMSF plots reveal which residues in the binding region become more rigid upon ligand binding, indicating their involvement in the interaction, and which remain flexible. For example, in studies of sulfonamides binding to various enzymes, residues that form direct hydrogen bonds or hydrophobic contacts with the ligand typically show reduced RMSF values compared to the unbound protein. This analysis is crucial for understanding the specific interactions that stabilize the complex and can guide the design of new analogues with improved binding.
Table 2: Hypothetical RMSF Data for Key Binding Site Residues in a Protein-Sulfonamide Complex
| Residue | RMSF of Unbound Protein (Å) | RMSF of Bound Protein (Å) | Change in Fluctuation |
|---|---|---|---|
| Tyr26 | 1.2 | 0.8 | -0.4 |
| Phe36 | 1.1 | 0.7 | -0.4 |
| Ile56 | 1.5 | 1.0 | -0.5 |
| Tyr82 | 1.3 | 0.9 | -0.4 |
| Phe99 | 1.0 | 0.6 | -0.4 |
This table provides a hypothetical representation of RMSF data to illustrate how ligand binding can reduce the flexibility of key residues in a protein's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For sulfonamide derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrase. nih.gov These models are typically built using multiple linear regression (MLR) or other machine learning algorithms. The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., electronic, steric, and hydrophobic properties).
A QSAR model is then generated as an equation that links these descriptors to the observed biological activity. The predictive power of these models is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²CV). For many sulfonamide series, QSAR models with high predictive accuracy (R² > 0.8) have been reported. These models indicate that factors such as the molecule's energy, entropy, polarity, and reactivity indices are significant for its inhibitory action. nih.gov
Table 3: Example of a QSAR Model for Sulfonamide Analogues
| Statistical Parameter | Value | Description |
|---|---|---|
| R² | 0.943 | Squared correlation coefficient (goodness of fit) |
| R²CV (Q²) | 0.855 | Cross-validated correlation coefficient (predictive power) |
| F-statistic | 33.2 | A measure of the model's statistical significance |
| Standard deviation (s) | 0.067 | The standard deviation of the regression |
This table is based on a reported QSAR study on sulfonamide derivatives and showcases the statistical quality of such predictive models. nih.gov
Pharmacophore modeling is another crucial tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect.
For various classes of sulfonamide inhibitors, pharmacophore models have been developed to guide the design of new, more potent ligands. These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. For instance, a common pharmacophore for sulfonamide-based inhibitors might include a hydrogen bond acceptor feature corresponding to the sulfonyl oxygens, a hydrogen bond donor from the sulfonamide NH group, and a hydrophobic feature representing a non-polar moiety like the cyclohexyl group in this compound.
By screening virtual libraries of compounds against such a pharmacophore model, researchers can identify novel chemical scaffolds that are likely to be active, thereby accelerating the drug discovery process.
Table 4: Common Pharmacophoric Features for Sulfonamide Analogues
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Sulfonyl Oxygens (=O) | Interacts with hydrogen bond donor residues in the protein (e.g., backbone NH groups) |
| Hydrogen Bond Donor | Sulfonamide Nitrogen (NH) | Interacts with hydrogen bond acceptor residues (e.g., carbonyl oxygens of amino acids) |
| Hydrophobic/Aromatic Center | Cyclohexyl or Phenyl Ring | Engages in hydrophobic or pi-stacking interactions with non-polar residues (e.g., Phe, Leu, Val) |
| Negative Ionizable Feature | Deprotonated Sulfonamide | Forms ionic interactions with positively charged residues (e.g., Zn²⁺ in metalloenzymes) |
This table summarizes the key chemical features and their roles in binding, as identified through pharmacophore modeling of various sulfonamide analogues.
Research on Biological Activities and Mechanistic Investigations of 2 Cyclohexylpropane 1 Sulfonamide Derivatives
Antiparasitic Activity Research: A Spotlight on Leishmaniasis
The quest for new treatments for leishmaniasis has led researchers to explore a variety of chemical scaffolds, including sulfonamides. While specific research on 2-Cyclohexylpropane-1-sulfonamide is limited, broader studies on related sulfonamide derivatives have demonstrated promising antileishmanial properties, paving the way for further investigation into this chemical class.
The Inhibition of Leishmania donovani Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12)
A crucial area of investigation has been the targeting of essential enzymes in Leishmania, such as the cell division cycle (cdc)-2-related kinase 12 (CRK12). CRK12 is a cyclin-dependent kinase that plays a vital role in the parasite's cell cycle regulation and survival, making it an attractive target for drug development. nih.gov
In the context of CRK12, inhibitors often bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the cell cycle. nih.gov Research on pyrazolopyrimidine-based CRK12 inhibitors has shown that resistance can arise from mutations in the kinase domain, specifically a Gly572Asp mutation, which leads to unfavorable electrostatic interactions with the sulfonamide moiety of the inhibitor. nih.gov This suggests that sulfonamide groups can play a critical role in the binding and inhibition of CRK12.
Computational modeling has become an indispensable tool in drug discovery, allowing for the prediction of binding affinities and interactions between ligands and their target proteins. nih.gov Molecular docking studies have been employed to identify potential inhibitors of L. donovani CRK12 (LdCRK12). nih.gov These studies have revealed that the ATP-binding pocket of LdCRK12 is a key site for inhibitor binding. nih.gov Although specific models for this compound are not published, computational analyses of other sulfonamide-containing compounds have highlighted the importance of hydrogen bonding and electrostatic interactions in their binding to target enzymes. nih.gov Such models can guide the rational design of more potent and selective sulfonamide-based CRK12 inhibitors.
A significant challenge in antileishmanial drug development is the emergence of resistance. In Leishmania, resistance to various drugs can be mediated by several mechanisms, including the overexpression of the target protein. mdpi.com For inhibitors of CRK12, overexpression of the kinase can lead to a higher concentration of the target enzyme, requiring a greater concentration of the drug to achieve the same level of inhibition. nih.gov Studies on pyrazolopyrimidine inhibitors have found that drug-resistant Leishmania clones often have extra copies of the chromosome containing the CRK12 gene. nih.gov This highlights a potential mechanism of resistance that would need to be considered in the development of any CRK12-targeting sulfonamide derivative.
Studies on Other Protozoal Targets and Pathways
Beyond CRK12, sulfonamides have been investigated for their activity against other targets in Leishmania. One notable target is the folate biosynthesis pathway. nih.gov Leishmania parasites, unlike their mammalian hosts, must synthesize folate de novo, making the enzymes in this pathway attractive drug targets. nih.govnih.gov Some sulfonamides have shown inhibitory effects on this pathway, although their efficacy can be limited by the parasite's ability to utilize a bypass enzyme, pteridine (B1203161) reductase 1 (PTR1). nih.gov
Another benzenesulfonamide (B165840) derivative, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has been shown to possess leishmanicidal activity against L. donovani by inducing the production of reactive oxygen species (ROS) and nitric oxide (NO), and potentially by inhibiting the histone deacetylase Sir2. nih.govdovepress.com
Preclinical In Vitro and In Vivo Efficacy Model Development and Evaluation
The evaluation of new antileishmanial candidates relies on a cascade of preclinical models. In vitro assays are the first step, typically involving the exposure of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite to the test compound.
For instance, the benzenesulfonamide derivative 2NB was found to be active against L. donovani promastigotes and intracellular amastigotes with 50% inhibitory concentration (IC50) values of 38.5 µg/mL and 86.4 µg/mL, respectively, without significant toxicity to host macrophages. nih.gov
Following promising in vitro results, compounds are then tested in animal models of leishmaniasis, most commonly in mice or hamsters. plos.orgdtic.mil These in vivo studies are crucial for assessing the compound's efficacy in a living organism, as well as its pharmacokinetic properties. For example, the repurposed drug suramin, which contains sulfonamide-like functional groups, demonstrated significant reduction in parasitic load in a murine model of visceral leishmaniasis. plos.org
Below are interactive tables summarizing data for analogous sulfonamide compounds from preclinical studies.
Table 1: In Vitro Activity of a Benzenesulfonamide Derivative (2NB) against Leishmania donovani
| Parameter | Value | Reference |
| IC50 (Promastigotes) | 38.5 ± 1.5 µg/mL | nih.gov |
| IC50 (Intracellular Amastigotes) | 86.4 ± 2.4 µg/mL | nih.gov |
Table 2: In Vivo Efficacy of Suramin in a Murine Model of Visceral Leishmaniasis
| Parameter | Value | Reference |
| Reduction in Hepatic Parasitic Load | 84.3 ± 8.2% | plos.org |
| Reduction in Splenic Parasitic Load | 87.4 ± 5.2% | plos.org |
Neuromodulatory Activity Research: Focus on AMPA Receptor Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, has emerged as a therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor are of particular interest as they enhance synaptic transmission and plasticity. nih.gov
While there is no direct research linking this compound to AMPA receptor modulation, the broader class of sulfonamides has been explored for this activity.
Positive allosteric modulators of AMPA receptors typically bind to a site distinct from the glutamate (B1630785) binding site. nih.gov This allosteric binding site is located at the interface between the subunits of the dimeric ligand-binding domain. nih.govnih.gov The binding of a PAM to this site stabilizes the open conformation of the receptor, thereby potentiating the response to glutamate. nih.gov
Crystallographic studies have revealed that different classes of AMPA receptor PAMs, such as benzothiadiazines and biarylalkylsulfonamides, can bind within this modulatory pocket. nih.govnih.gov For instance, the phenyl-1,4-bis-alkylsulfonamide (CMPDA) has been shown to bind within this pocket, with its substituents overlapping with those of other known modulators like cyclothiazide. nih.gov This suggests that the sulfonamide moiety can play a crucial role in the interaction with the allosteric site.
AMPA receptors are ligand-gated ion channels that mediate fast synaptic transmission. mdpi.com The binding of glutamate opens the channel, allowing for the influx of cations and depolarization of the postsynaptic neuron. Positive allosteric modulators enhance this process by slowing the deactivation and/or desensitization of the receptor. nih.gov
Studies on various amidine-containing compounds, some of which are used as antiprotozoal agents, have revealed a complex pharmacology at AMPA receptors, including both inhibition and potentiation. nih.gov For example, pentamidine (B1679287) was found to potentiate glutamate-induced currents in a manner similar to the positive allosteric modulator cyclothiazide, although the precise binding site remains to be fully elucidated. nih.gov This highlights the diverse ways in which compounds can modulate AMPA receptor function.
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. While no SAR studies for this compound as an AMPA receptor modulator are available, research on other sulfonamide-containing compounds provides valuable insights.
A study on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, a class of AMPA receptor PAMs, explored the impact of various substituents on their activity. up.edu.mx The introduction of a monofluoromethyl or difluoromethyl group at the 2-position of the heterocyclic ring was investigated. up.edu.mx The compound 7-chloro-4-cyclopropyl-2-fluoromethyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide emerged as a potent cognitive enhancer with a favorable safety profile. up.edu.mx
Another study focused on quinoxaline-sulfonamide derivatives as potential agents for Alzheimer's disease. researchgate.net While the primary target was acetylcholinesterase, this research demonstrates the interest in sulfonamide scaffolds for developing treatments for neurodegenerative disorders. researchgate.net The SAR analysis revealed that the nature of the amine or hydrazine (B178648) substituent on the sulfonamide group significantly influenced the biological activity. researchgate.net
Table 2: Examples of Sulfonamide-Containing AMPA Receptor Modulators and Their Investigated Properties
| Compound Class | Key Structural Features | Investigated Activity | Key Findings | Reference |
| Phenyl-1,4-bis-alkylsulfonamides | Phenyl core with two alkylsulfonamide groups | Positive allosteric modulation of AMPA receptors | Binds to the allosteric modulator pocket at the dimer interface of the ligand-binding domain. | nih.gov |
| 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides | Benzothiadiazine dioxide core with various substituents | Positive allosteric modulation of AMPA receptors | Introduction of a fluoromethyl group at the 2-position led to a potent cognitive enhancer. | up.edu.mx |
| Quinoxaline-sulfonamides | Quinoxaline core linked to a sulfonamide group | Acetylcholinesterase inhibition (related to neurodegeneration) | The substituent on the sulfonamide group influenced the inhibitory activity. | researchgate.net |
Mechanisms of AMPA Receptor Function Enhancement
Exploration of Other Enzyme Inhibition Profiles
While specific research on the enzyme inhibition profile of this compound is not extensively documented in publicly available literature, the broader class of sulfonamides has been widely investigated as inhibitors of various enzymes. The presence of a cyclohexyl group in the specified compound suggests potential interactions with hydrophobic pockets within enzyme active sites, a feature often exploited in drug design.
The screening of compound libraries against a panel of enzymes is a crucial step in drug discovery. For derivatives of this compound, a logical starting point would be to assess their activity against kinases, a family of enzymes frequently targeted in cancer therapy.
Research into structurally related compounds provides a strong rationale for this approach. For instance, a series of 6-cyclohexylmethoxy-2-arylaminopurines, which feature a cyclohexyl moiety, have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.
In one study, the introduction of a sulfonamide group to these cyclohexyl-containing purine (B94841) scaffolds was explored. nih.gov The resulting compounds demonstrated inhibitory activity against CDK2, highlighting the potential of the cyclohexyl and sulfonamide moieties to contribute to kinase binding. The table below summarizes the CDK2 inhibitory activity of some of these related compounds.
Table 1: CDK2 Inhibition by Cyclohexyl-Containing Sulfonamide Derivatives
| Compound | Structure | IC₅₀ (µM) against CDK2 |
|---|---|---|
| O⁶-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | 0.21 | |
| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | Not specified, but equipotent to the above |
IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggest that modifications to the sulfonamide group can influence inhibitory potency. For example, N-alkylation of the sulfonamide was found to decrease CDK2 inhibitory activity in some cases. nih.gov This indicates that the sulfonamide N-H group may be involved in crucial hydrogen bonding interactions within the kinase's ATP-binding pocket.
Beyond kinases, other enzyme families are also recognized as targets for sulfonamide-based inhibitors. These include, but are not limited to:
Carbonic Anhydrases: Sulfonamides are classic inhibitors of these zinc-containing metalloenzymes. nih.gov
Cyclooxygenases (COX): The COX-2 selective inhibitor celecoxib (B62257) is a well-known example of a sulfonamide-containing drug. researchgate.net
Proteases: The sulfonamide moiety can act as a bioisostere for a peptide bond, making it a candidate for protease inhibitor design.
Given this precedent, a comprehensive screening of this compound derivatives against a diverse panel of such enzymes would be a valuable endeavor to uncover their therapeutic potential.
Mechanism-based inhibition, also known as suicide inhibition, is a type of irreversible enzyme inhibition where the inhibitor is converted by the enzyme's own catalytic mechanism into a reactive species that then covalently binds to and inactivates the enzyme. nih.gov This type of inhibition is often highly specific and can lead to a prolonged duration of action.
Studying the potential for mechanism-based inhibition is a critical part of the preclinical development of new drugs. Such studies typically involve incubating the compound with the target enzyme and monitoring the enzyme's activity over time. A time-dependent loss of activity that is not restored by dialysis suggests mechanism-based inhibition.
For sulfonamide derivatives, the potential for mechanism-based inhibition exists, particularly through the formation of reactive intermediates. For example, the synthesis of certain sulfonamides has been shown to proceed through a reactive sulfene (B1252967) intermediate. nih.gov If a derivative of this compound were to be metabolized in a way that generates a reactive species within the active site of an enzyme, it could act as a mechanism-based inhibitor.
While there are no specific reports of mechanism-based inhibition for this compound, this remains an important area for future investigation. Understanding the metabolic fate of these compounds and their potential to form reactive intermediates is crucial for both efficacy and safety assessment.
Potential Non Biological Applications and Future Directions for 2 Cyclohexylpropane 1 Sulfonamide Research
Role in Materials Science and Polymer Chemistry
The sulfonamide group is a key functional moiety that can be leveraged in the design of advanced polymers and materials. The presence of this group in 2-Cyclohexylpropane-1-sulfonamide suggests its potential as a monomer or a modifying agent in polymer chemistry.
Polymers containing sulfonamide groups have been shown to exhibit responsiveness to changes in pH. acs.orggoogle.com This property arises from the acidic nature of the proton on the sulfonamide nitrogen, which can be tuned by altering the organic substituents on the sulfur and nitrogen atoms. acs.org For this compound, the cyclohexyl and propyl groups would influence the pKa of the sulfonamide, and by extension, the pH at which a polymer incorporating this monomer would experience changes in solubility or conformation. Such pH-responsive polymers have applications in smart hydrogels, drug delivery systems, and sensors. google.com
The synthesis of polymers with controlled architectures, such as block copolymers, can be achieved using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization with sulfonamide-containing monomers. rsc.org This allows for the creation of well-defined polymeric structures with specific functionalities. Incorporating this compound into such polymerization processes could yield novel polymers with tailored thermal and mechanical properties, influenced by the bulky and rigid cyclohexyl group. rsc.org Furthermore, sulfonamide-containing polymers can be used as components in energy storage devices, conductive materials, and adhesives. mit.edu
Applications in Analytical Chemistry
The sulfonamide functional group is known for its ability to act as a chemosensor for various ions through mechanisms like complexation, deprotonation, and hydrogen bonding. bohrium.com Sulfonamide-based chemosensors have been developed for the detection of a wide range of cations, including copper, mercury, aluminum, and zinc, as well as anions like fluoride (B91410) and cyanide. bohrium.com These sensors often exhibit a response through a colorimetric or fluorescent change, allowing for visual or instrumental detection. bohrium.com
The structure of this compound, with its specific steric and electronic properties, could be exploited to develop selective analytical sensors. For instance, a fluorescent sensor for specific metal ions could be designed by attaching a fluorophore to the this compound scaffold. The binding of a target ion to the sulfonamide group could then modulate the fluorescent properties of the molecule. Additionally, sulfonamide-based optical biosensors have been developed for the detection of sulfonamide antibiotics themselves, indicating the potential for creating sensors for related compounds. acs.orgnih.govresearchgate.net
Various analytical methods are employed for the determination of sulfonamides, including thin-layer chromatography, high-performance liquid chromatography, gas chromatography, and UV-Visible spectrophotometry. oup.comquora.comnih.govusda.gov These established methods could be adapted for the detection and quantification of this compound in various matrices.
Further Development of Advanced Synthetic Methodologies
The synthesis of sulfonamides is a well-established field, but there is ongoing research into developing more efficient, greener, and versatile methods. researchgate.netthieme-connect.com Traditional methods often involve the reaction of a sulfonyl chloride with an amine. thieme-connect.com However, recent advances focus on transition-metal-catalyzed cross-coupling reactions, C-H functionalization, and electrochemical synthesis to construct the S-N bond. researchgate.netrsc.org
Future research on this compound could involve developing novel synthetic routes that offer better control over stereochemistry or allow for the introduction of additional functional groups. For example, methods for the direct synthesis of sulfonamides from thiols and amines could be explored to create derivatives of this compound in a more atom-economical manner. rsc.org One-pot synthesis methodologies, where aryl carboxylic acids and amines are converted directly to sulfonamides, could also streamline the production of related compounds. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and optimization of new molecules. nih.gov These computational tools can be trained on large datasets of known compounds to predict the properties and activities of novel structures.
For this compound, AI and ML models could be employed to predict its potential applications and guide the design of new derivatives with enhanced properties. For example, quantitative structure-activity relationship (QSAR) models have been successfully used to predict the antimicrobial activity of sulfonamides. researchgate.net Similar models could be developed to predict non-biological properties, such as the binding affinity for specific ions in sensor applications or the physical properties of polymers incorporating this monomer. nih.gov Python-based algorithms have been developed to analyze the topological indices of sulfonamide drugs to create predictive models for their properties. nih.gov
Investigation of Broader Chemical Space Based on the Sulfonamide Core
The sulfonamide functional group is a versatile scaffold that is present in a vast number of compounds with diverse applications. wikipedia.orgwikipedia.org The specific structure of this compound represents just one point in a large and underexplored chemical space.
Future research could focus on systematically exploring this chemical space by synthesizing and evaluating a library of related compounds. researchgate.net By varying the substituents on the sulfonamide nitrogen and the carbon backbone, it may be possible to fine-tune the properties of the molecule for specific applications. For example, replacing the cyclohexyl group with other cyclic or aromatic moieties could lead to new materials with different physical properties or sensors with altered selectivity. The synthesis of sultams, which are cyclic sulfonamides, derived from a similar backbone could also lead to novel compounds with interesting properties for materials science, including applications in organic electronics. wikipedia.org This systematic exploration, potentially guided by computational models, could unlock the full potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-Cyclohexylpropane-1-sulfonamide, and how can researchers ensure reproducibility?
- Methodology : A multistep synthesis is typically employed, starting with cyclohexylpropane derivatives followed by sulfonation (e.g., using chlorosulfonic acid) and subsequent amidation. Purification via column chromatography or recrystallization is critical to isolate the target compound. Detailed protocols should include reaction stoichiometry, temperature control, and solvent selection. For reproducibility, document all parameters (e.g., catalyst loading, reaction time) and validate intermediates using spectroscopic techniques .
Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR, comparing chemical shifts to analogous sulfonamides.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection.
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
- Elemental Analysis : Verify stoichiometric composition.
Cross-reference data with literature or databases like PubChem/NIST .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation/contact.
- In case of skin exposure, wash immediately with soap and water (refer to first-aid measures in safety data sheets) .
- Store in a cool, dry environment, segregated from incompatible reagents .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic or chromatographic data for this compound derivatives?
- Methodology :
- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy alongside NMR) to confirm functional groups.
- Impurity Analysis : Employ HPLC-MS to identify byproducts or degradation compounds.
- Stereochemical Considerations : Explore chiral chromatography or circular dichroism if isomers are suspected.
- Collaborative Verification : Share raw data with independent labs to rule out instrumentation bias .
Q. What experimental design strategies optimize the reaction yield of this compound under varying catalytic conditions?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst type, temperature, solvent polarity) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via in-situ techniques like FTIR or GC.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts for amidation efficiency.
- Scale-Up Considerations : Ensure reproducibility at larger scales by maintaining mixing efficiency and heat transfer .
Q. How do computational models enhance the prediction of this compound's reactivity in novel chemical environments?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for reactions.
- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) for pharmacological applications.
- Software Tools : Use Gaussian, Schrödinger Suite, or open-source platforms like GROMACS .
Q. What methodologies ensure the reproducibility of biological assays involving this compound?
- Methodology :
- Standardized Protocols : Predefine cell lines, assay conditions (e.g., pH, temperature), and control groups.
- Dose-Response Curves : Use at least three biological replicates to establish IC values.
- Metadata Documentation : Record compound purity, storage conditions, and solvent residues that may influence results.
- Reference Standards : Compare activity profiles with structurally similar sulfonamides (e.g., cyclohexyl derivatives) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze discrepancies in biological activity data for this compound analogs?
- Methodology :
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points.
- Multivariate Analysis : Use PCA or PLS regression to correlate structural features (e.g., substituent electronegativity) with activity.
- Hypothesis Testing : Perform ANOVA or t-tests to compare means across experimental groups.
- Meta-Analysis : Aggregate data from published studies to identify trends or conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
